2,6-Dibromo-3,5-dimethoxyphenol
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Overview
Description
2,6-Dibromo-3,5-dimethoxyphenol is an organic compound with the molecular formula C8H8Br2O3. It is a brominated derivative of 3,5-dimethoxyphenol, characterized by the presence of two bromine atoms at the 2 and 6 positions on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-3,5-dimethoxyphenol typically involves the bromination of 3,5-dimethoxyphenol. One common method includes the use of bromine in an organic solvent such as acetic acid. The reaction proceeds with the addition of bromine to the aromatic ring, resulting in the formation of the dibromo compound .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes using microreactors. This method involves the use of tetrabutylammonium bromide as a catalyst and pyrogallic acid as a starting material, which undergoes etherification with dimethyl carbonate to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-dimethoxyphenol undergoes various chemical reactions, including:
Substitution: Bromine atoms in the compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Laccases in water-organic solvent systems.
Substitution: Various nucleophiles can be used to replace bromine atoms under suitable conditions.
Major Products Formed
Scientific Research Applications
2,6-Dibromo-3,5-dimethoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dibromo-3,5-dimethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic oxidation reactions, the compound acts as a substrate for laccases, which catalyze its oxidation through a series of electron transfer steps. This process involves the reduction of molecular oxygen to water, with the compound undergoing oxidative transformation .
Comparison with Similar Compounds
2,6-Dibromo-3,5-dimethoxyphenol can be compared with other brominated phenols and methoxyphenols:
2,4-Dibromo-3,5-dimethoxyphenol: Similar structure but different bromination pattern.
4,6-Dibromo-5-methoxyresorcinol: Another brominated derivative with distinct substitution positions.
3,5-Dimethoxyphenol: The non-brominated parent compound.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H8Br2O3 |
---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
2,6-dibromo-3,5-dimethoxyphenol |
InChI |
InChI=1S/C8H8Br2O3/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3,11H,1-2H3 |
InChI Key |
AXZHYSIHAZAJHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1Br)O)Br)OC |
Origin of Product |
United States |
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